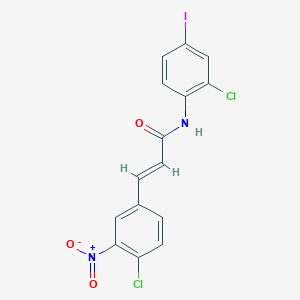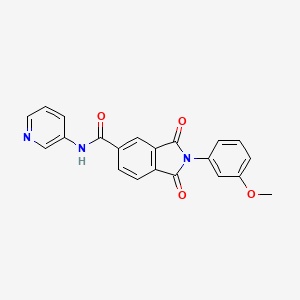![molecular formula C25H28O6 B5176582 5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5176582.png)
5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is an organic compound with a complex structure. It is utilized in various fields such as medicinal chemistry and materials science due to its unique chemical properties. This compound features functional groups that allow it to participate in numerous chemical reactions, making it a valuable compound for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione typically involves several key steps:
Starting Materials: : The synthesis begins with commercially available starting materials such as 4-(benzyloxy)-3-ethoxybenzaldehyde, tert-butyl acetoacetate, and catalysts.
Condensation Reaction: : A condensation reaction between 4-(benzyloxy)-3-ethoxybenzaldehyde and tert-butyl acetoacetate occurs in the presence of a base such as potassium carbonate, leading to the formation of the intermediate 5-[4-(benzyloxy)-3-ethoxybenzylidene]acetylacetone.
Cyclization: : The intermediate undergoes cyclization in the presence of acid catalysts to form the dioxane ring, resulting in the final compound, this compound.
Industrial Production Methods
In industrial settings, the production of this compound can involve large-scale reactions under controlled conditions. These methods ensure high yield and purity through optimization of reaction parameters such as temperature, pressure, and concentration of reactants.
化学反应分析
Types of Reactions
5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione participates in various chemical reactions:
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of different oxidation states or functional derivatives.
Reduction: : Reduction reactions can alter the compound's chemical structure, influencing its reactivity and applications.
Substitution: : The benzylidene and dioxane functional groups can participate in nucleophilic and electrophilic substitution reactions, introducing different substituents onto the compound.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: : Sodium borohydride and lithium aluminum hydride are typically used as reducing agents.
Substitution Reagents: : Various nucleophiles and electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products depend on the specific reactions. For example:
Oxidation: : Produces oxidized derivatives with altered functional groups.
Reduction: : Yields reduced forms with increased electron density.
Substitution: : Leads to substituted compounds with modified chemical properties.
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a building block in the creation of new chemical entities.
Biology
In biological research, derivatives of 5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione are studied for their potential as enzyme inhibitors, impacting various biochemical pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity, due to their interaction with biological targets.
Industry
Industrially, the compound is used in the development of novel materials with unique properties, such as polymers or coatings, exploiting its structural characteristics.
作用机制
The mechanism of action involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. Pathways involved include:
Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: : It can modulate receptor activity, impacting signal transduction pathways.
相似化合物的比较
Similar Compounds
5-[4-(methoxy)-3-ethoxybenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
5-[4-(benzyloxy)-3-propoxybenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. Its benzylidene and dioxane moieties contribute to its versatility in various scientific applications.
属性
IUPAC Name |
2-tert-butyl-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-6-28-21-15-18(12-13-20(21)29-16-17-10-8-7-9-11-17)14-19-22(26)30-25(5,24(2,3)4)31-23(19)27/h7-15H,6,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSWEHBQHJWZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(OC2=O)(C)C(C)(C)C)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-bromo-4-ethoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B5176500.png)
![N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B5176502.png)
![N-[1-(1-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5176508.png)
![1,2-dichloro-4-[(2,5-dimethoxyphenyl)sulfonyl]benzene](/img/structure/B5176509.png)
![2-fluoro-N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B5176524.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5176542.png)

![N-[[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methylbenzamide](/img/structure/B5176548.png)


![4-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5176557.png)
![N-dibenzo[a,c]phenazin-11-yl-N'-propylthiourea](/img/structure/B5176563.png)
![(4E)-1-(4-NITROPHENYL)-3-PHENYL-4-[({2-[4-(2-PHENYLACETYL)PIPERAZIN-1-YL]ETHYL}AMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B5176580.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]BENZAMIDE](/img/structure/B5176584.png)
